3,4-difluoro-N'-(4-piperidin-1-ylsulfonylbenzoyl)benzohydrazide
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Overview
Description
3,4-difluoro-N’-(4-piperidin-1-ylsulfonylbenzoyl)benzohydrazide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N’-(4-piperidin-1-ylsulfonylbenzoyl)benzohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the hydrazide: This step involves the reaction of 3,4-difluorobenzoyl chloride with hydrazine hydrate to form 3,4-difluorobenzohydrazide.
Sulfonylation: The next step involves the sulfonylation of the hydrazide with 4-piperidin-1-ylsulfonyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can also improve scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N’-(4-piperidin-1-ylsulfonylbenzoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3,4-difluoro-N’-(4-piperidin-1-ylsulfonylbenzoyl)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N’-(4-piperidin-1-ylsulfonylbenzoyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-difluoropyridine: Shares the difluoro substitution but differs in the core structure.
4,4-difluoropiperidine: Contains the piperidine ring but lacks the sulfonyl and hydrazide groups.
N-(piperidine-4-yl)benzamide: Similar in having the piperidine and benzamide moieties but differs in the overall structure.
Uniqueness
3,4-difluoro-N’-(4-piperidin-1-ylsulfonylbenzoyl)benzohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
3,4-difluoro-N'-(4-piperidin-1-ylsulfonylbenzoyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O4S/c20-16-9-6-14(12-17(16)21)19(26)23-22-18(25)13-4-7-15(8-5-13)29(27,28)24-10-2-1-3-11-24/h4-9,12H,1-3,10-11H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAVOWZXGGNTDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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